2,6-difluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
Fluorinated benzamides, including compounds similar to the one , have been extensively studied for their synthetic applications. For instance, a study discusses the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the role of N-fluoro-2,4,6-trimethylpyridinium triflate as a fluorine source and NMP as a promoter. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, showcasing the utility of fluorinated compounds in creating synthetically useful functional groups (Wang et al., 2009).
Antipathogenic Properties
Fluorinated benzamides have also been investigated for their antipathogenic activity . A study on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, demonstrates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These results indicate the potential of fluorinated benzamides for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Activity
Research into the anticancer properties of fluorinated benzamides has yielded promising results. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines. This highlights the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Sigma-2 Receptor Imaging
In the context of imaging, fluorine-containing benzamide analogs have been explored for their utility in positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Such studies underscore the importance of fluorinated benzamides in diagnostic applications, potentially aiding in the management and treatment of cancer (Tu et al., 2007).
properties
IUPAC Name |
2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-8-9-13(11-16(12)23-10-3-2-7-17(23)24)22-19(25)18-14(20)5-4-6-15(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWCDUYQDFXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
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